Acetamide, N-(3-phenyl-5-isoxazolyl)-
Description
Acetamide, N-(3-phenyl-5-isoxazolyl)- is an acetamide derivative featuring a 3-phenyl-5-isoxazolyl substituent attached to the nitrogen atom. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) and phenyl group confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target interactions.
Properties
CAS No. |
31301-40-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(13-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |
InChI Key |
CJQKURVQUSYIOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Heterocycles: Isoxazole vs. Thiadiazole
Methazolamide (), a carbonic anhydrase inhibitor, contains a 3-methyl-1,3,4-thiadiazole ring. Key differences include:
- Thiadiazole (S/N-rich): Enhances metabolic conjugation (e.g., glutathione adducts in ) and may increase renal clearance.
Table 1: Heterocyclic Substituent Comparison
| Compound | Heterocycle | Molecular Weight | Key Metabolic Pathway |
|---|---|---|---|
| Methazolamide | 1,3,4-Thiadiazole | 236.27 g/mol | Glutathione conjugation |
| Target Compound | Isoxazole | 205.22 g/mol | Hypothetical: CYP450 oxidation |
Aromatic Substituents: Phenyl vs. Nitrophenyl
Acetamide, N-(3-nitrophenyl)- () features an electron-withdrawing nitro group, contrasting with the electron-neutral phenyl group in the target compound:
- Phenyl group : Enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Table 2: Aromatic Substituent Impact
| Compound | Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-(3-nitrophenyl)- | 3-NO₂ | 1.8 | 0.15 (low) |
| Target Compound | 3-Ph-Isoxazolyl | 2.1 | 0.10 (low) |
Pharmacologically Active Analogs
Antimicrobial Derivatives ()
Phenoxy acetamide derivatives (e.g., Compounds 47–50) with benzo[d]thiazolylsulfonyl-piperazine moieties exhibit potent antimicrobial activity. Comparatively, the target compound’s isoxazole-phenyl group may offer narrower-spectrum activity due to reduced bulk and sulfur absence .
Benzothiazole-Based Therapeutics ()
EP3348550A1 compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl) acetamides) highlight the role of trifluoromethyl groups in enhancing bioavailability. The target compound lacks fluorine, suggesting lower metabolic resistance but possibly fewer off-target effects .
Table 3: Pharmacological Profile Comparison
Preparation Methods
Direct Acetylation of 3-Amino-5-Phenylisoxazole
The most straightforward method involves the direct acetylation of 3-amino-5-phenylisoxazole with acetic anhydride or acetyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Conditions :
Side products, such as N-acetyl-5-phenylisoxazol-3-amine O-acetate, may form due to over-acetylation, necessitating careful stoichiometric control.
Coupling Reagent-Assisted Synthesis
HBTU-Mediated Amide Bond Formation
Recent advancements utilize coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to enhance reaction efficiency. This method couples 5-phenylisoxazole-3-carboxylic acid with acetamide derivatives in dimethylformamide (DMF).
Procedure :
- Dissolve 5-phenylisoxazole-3-carboxylic acid (1 equiv) and HBTU (1.1 equiv) in DMF.
- Add N,N-diisopropylethylamine (DIPEA, 2 equiv) and stir for 10 minutes.
- Introduce acetamide (1.05 equiv) and react at 25°C for 12 hours.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Patent-Based Industrial Methods
EP2560969B1: Hydroxyalkyl-Substituted Derivatives
The European Patent EP2560969B1 discloses a scalable synthesis route for analogs of N-(5-phenylisoxazol-3-yl)acetamide. While focused on hydroxyalkyl variants, the core methodology involves:
- Cyclocondensation of phenylacetonitrile derivatives with hydroxylamine to form the isoxazole ring.
- Acetylation using chloroacetyl chloride in benzene with TEA.
Key Parameters :
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Reaction Time : 5 hours
- Scale : Up to 10 kg batches
Analytical Characterization
Spectroscopic Data
- Molecular Weight : 202.21 g/mol
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoxazole-H), 7.65–7.43 (m, 5H, phenyl-H), 2.15 (s, 3H, CH₃)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Direct Acetylation | 68–72 | 95 | Lab-scale |
| HBTU-Mediated Coupling | 85–89 | 98 | Pilot-scale |
| Patent-Based Industrial | 75–80 | 97 | Industrial-scale |
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DCM) generally outperform ethers due to improved solubility of intermediates. However, DMF necessitates rigorous drying to prevent hydrolysis.
Byproduct Mitigation
- Side Reaction : Formation of N-acetyl-5-phenylisoxazol-3-amine O-acetate.
- Solution : Use of molecular sieves (3Å) to absorb excess acetic anhydride.
Emerging Trends
Continuous Flow Synthesis
Recent studies explore microreactor-based systems to enhance heat transfer and reduce reaction times. Preliminary data show a 15% yield increase compared to batch processes.
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